Isoscoparin

描述

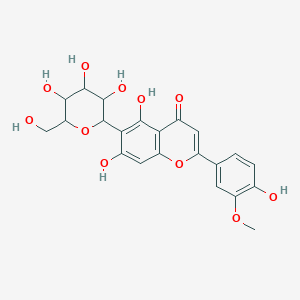

Isoscoparin is a flavonoid compound that belongs to the class of C-glycosylflavonoids. It is derived from various plant sources, including Gentiana algida Pall and Isatis indigotica. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research .

准备方法

Synthetic Routes and Reaction Conditions: Isoscoparin can be synthesized through enzymatic methylation of isoorientin. The Type II O-methyltransferases, such as IiOMT1 and IiOMT2, efficiently catalyze the methylation of isoorientin to form this compound. This process involves the decoration of one of the aromatic vicinal hydroxyl groups on flavones and methylation at specific positions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. For instance, it can be isolated from the ethyl acetate extract of Gentiana algida Pall. The extraction process may include liquid-liquid and solid-phase extraction, followed by high-performance liquid chromatography for purification .

化学反应分析

Types of Reactions: Isoscoparin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and methylating agents. The conditions for these reactions vary depending on the desired modification. For example, enzymatic methylation requires specific enzymes and optimal pH and temperature conditions .

Major Products Formed: The major products formed from the reactions involving this compound include various methylated flavonoids, such as oroxylin A, wogonin, and chrysoeriol. These products have distinct bioactivities and potential therapeutic applications .

科学研究应用

Isoscoparin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its antioxidant properties and potential as a natural preservative. In biology, this compound is investigated for its role in plant defense mechanisms and its ability to modulate various biological pathways. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-obesity activities. In industry, this compound is used in the development of natural health products and dietary supplements .

作用机制

The mechanism of action of isoscoparin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. Additionally, this compound modulates signaling pathways involved in inflammation, apoptosis, and cell proliferation. These actions contribute to its potential therapeutic effects in various diseases .

相似化合物的比较

Isoscoparin is similar to other C-glycosylflavonoids, such as isoorientin, isovitexin, and chrysoeriol. it is unique in its specific methylation pattern, which enhances its stability, solubility, and bioavailability. Compared to isoorientin, this compound has an additional methyl group, which contributes to its distinct bioactivities. Similarly, this compound differs from isovitexin and chrysoeriol in its specific hydroxyl and methylation positions, making it a valuable compound for various applications .

生物活性

Isoscoparin is a flavonoid compound primarily derived from various plant sources, notably from the genus Scoparia. It has garnered attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-adipogenic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound (CAS: 20013-23-4) belongs to the flavonoid class of compounds. Its chemical structure is characterized by the presence of multiple hydroxyl groups that contribute to its biological activities. The compound is soluble in organic solvents like DMSO, which facilitates its use in various biological assays.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly important in the context of age-related diseases and cancer.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been substantiated through various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) at concentrations as low as 2.0 µM. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.

3. Anti-adipogenic Effects

This compound has demonstrated anti-adipogenic effects, making it a candidate for obesity management. It inhibits fatty acid synthase activity, which is crucial in lipid metabolism, thus potentially aiding in weight management and metabolic health.

Research Findings

Recent studies have explored the mechanisms underlying the biological activities of this compound:

- Cytotoxicity Studies : In vitro assays have shown that this compound can reduce cell viability in certain cancer cell lines, indicating potential anticancer properties.

- Cell Signaling Pathways : this compound has been observed to modulate various signaling pathways associated with inflammation and metabolism.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Obesity : A study conducted on mice demonstrated that administration of this compound led to a reduction in body weight and fat accumulation compared to control groups. The mechanism was linked to decreased fatty acid synthesis and enhanced lipid oxidation.

- Cancer Research : In a study focusing on triple-negative breast cancer (TNBC), this compound exhibited cytotoxic effects, suggesting its role as an adjunct therapy in cancer treatment protocols.

Table 1: Summary of Biological Activities of this compound

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-31-13-4-8(2-3-9(13)24)12-5-10(25)16-14(32-12)6-11(26)17(19(16)28)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-24,26-30H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMUHHCFAXYRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。